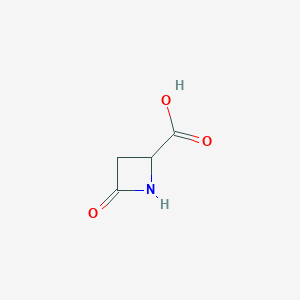
4-Oxo-2-azetidinecarboxylic acid
Descripción general
Descripción
Ácido D-piroaspártico: Se forma mediante la ciclación cabeza-cola del ácido D-aspártico, dando como resultado el único azetidina derivado de un aminoácido . Este compuesto ha suscitado interés debido a su relación estructural con el ácido L-aspártico y su función como sintón en la síntesis de moléculas más complejas .
Aplicaciones Científicas De Investigación
El ácido D-piroaspártico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Sirve como intermedio sintético en la preparación de precursores de antibióticos.
Biología: La estructura única del compuesto lo convierte en una herramienta valiosa para estudiar mecanismos enzimáticos e interacciones proteicas.
Industria: El ácido D-piroaspártico se puede utilizar en la síntesis de moléculas complejas para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo por el cual el ácido D-piroaspártico ejerce sus efectos implica su interacción con objetivos moleculares y vías específicas. La estructura del anillo azetidina del compuesto le permite participar en diversas reacciones bioquímicas, influyendo en la actividad enzimática e interacciones proteicas. Los objetivos moleculares y vías exactas implicados aún se están investigando, pero su función como intermedio sintético sugiere que puede modular múltiples procesos biológicos .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
4-Oxo-2-azetidinecarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of NMDA receptor antagonists and β-lactam inhibitors. It interacts with enzymes such as β-lactamases, which are responsible for the hydrolysis of β-lactam antibiotics. The compound’s interaction with these enzymes involves the formation of a covalent bond with the active site serine residue, leading to enzyme inhibition . Additionally, this compound can interact with proteins involved in the synthesis of polyaspartates, which adopt helical conformations similar to polypeptides and proteins .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of polyaspartates, which display piezoelectric and liquid crystal properties . The compound’s impact on cell function includes the modulation of enzyme activity and the alteration of protein folding, which can influence cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes and proteins at the molecular level. The compound exerts its effects through the formation of covalent bonds with enzyme active sites, leading to enzyme inhibition or activation. For instance, its interaction with β-lactamases results in the inhibition of these enzymes, thereby preventing the hydrolysis of β-lactam antibiotics . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C) . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to this compound can lead to changes in enzyme activity and protein folding, which may affect cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit enzyme activity and modulate protein folding without causing significant toxicity . At high doses, this compound can lead to toxic effects, including alterations in cellular metabolism and gene expression, as well as potential teratogenic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the synthesis of NMDA receptor antagonists and β-lactam inhibitors. It interacts with enzymes such as β-lactamases and other proteins involved in the synthesis of polyaspartates . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its stability and degradation, which can impact its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals can affect the compound’s activity and function, as well as its interactions with other biomolecules . For example, the compound’s presence in the endoplasmic reticulum can influence protein folding and enzyme activity .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido D-piroaspártico se prepara sintéticamente mediante la ciclación de los ésteres metílicos correspondientes del ácido D-aspártico . Este proceso implica la formación de un anillo azetidina de cuatro miembros, que es una característica estructural clave del compuesto.
Métodos de producción industrial: Si bien hay información limitada sobre la producción industrial a gran escala del ácido D-piroaspártico, es probable que la ruta sintética que implica la ciclación de ésteres metílicos sea escalable. El proceso requeriría un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido D-piroaspártico puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando peróxidos en presencia de catalizadores como el rutenio.
Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.
Sustitución: Se pueden producir reacciones de sustitución nucleofílica, particularmente en el anillo azetidina.
Reactivos y condiciones comunes:
Oxidación: Catalizadores de rutenio y peróxidos.
Reducción: Agentes reductores comunes como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas o tioles.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados más oxidados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Comparación Con Compuestos Similares
Compuestos similares:
Ácido piroglutámico: A diferencia del ácido D-piroaspártico, el ácido piroglutámico es un producto de degradación térmica y tiene una relación estructural diferente con el ácido L-glutámico.
Ácido L-aspártico: Si bien está relacionado estructuralmente, el ácido L-aspártico no forma un anillo azetidina y tiene diferentes propiedades químicas.
Singularidad: La singularidad del ácido D-piroaspártico radica en su estructura de anillo azetidina, que no se encuentra en muchos otros derivados de aminoácidos.
Propiedades
IUPAC Name |
4-oxoazetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPMLLKKKHCTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392950 | |
| Record name | 4-oxo-2-azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98019-65-9 | |
| Record name | 4-oxo-2-azetidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxoazetidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of 4-oxo-2-azetidinecarboxylic acid?
A1: Determining the crystal structure of (S)-(-)-4-oxo-2-azetidinecarboxylic acid provides valuable insights into the three-dimensional arrangement of its molecules within the crystal lattice []. This information is crucial for understanding the compound's physical and chemical properties, such as its stability, solubility, and potential for forming interactions with other molecules. Furthermore, the study analyzes the asymmetry of the oxoazetidine ring and describes the hydrogen bonding patterns, which are key aspects governing its molecular recognition and potential biological activity.
Q2: How was the crystal structure of this compound determined in this study?
A2: The researchers utilized powder synchrotron X-ray diffraction data and direct methods to solve the crystal structure of both (S)-(-)-4-oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid []. This technique allows for the determination of the arrangement of atoms within the crystal lattice even when single crystals of sufficient size for traditional X-ray diffraction are not available.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-diethyl-5-nitro-2-[(2-oxo-3-indolyl)hydrazo]benzenesulfonamide](/img/structure/B1228839.png)



![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(2R,3R,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1228844.png)





![6-Amino-2-[[3-amino-2-[[3-[[3-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-hydroxypropanoyl]amino]propanoyl]amino]-9-[[2-[3-[4-(diaminomethylideneamino)butylamino]propylamino]-2-oxoethyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B1228858.png)


![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylsilylpyrimidine-2,4-dione](/img/structure/B1228862.png)
